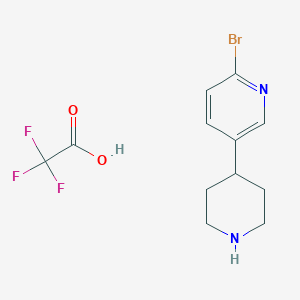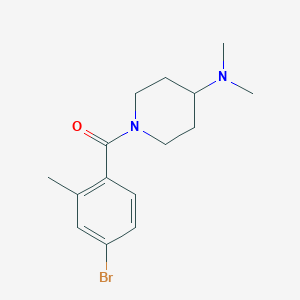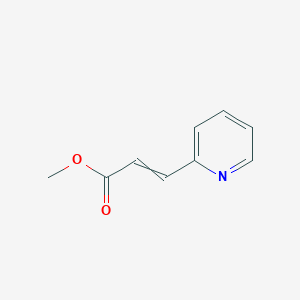
Methyl 3-(2-pyridyl)-2-propenoate
Overview
Description
Methyl 3-(2-pyridyl)-2-propenoate is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(2-pyridyl)-2-propenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(2-pyridyl)-2-propenoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis of Azolyl-3-propenoic Esters : A study by Blake, McNab, and Thornley (1997) explored the structures of four azolyl-3-propenoic esters, including variants of Methyl 3-(2-pyridyl)-2-propenoate. The research highlighted the planar structure of azole rings and side chains in these compounds, with extensive hydrogen bonding observed in certain derivatives (Blake, McNab, & Thornley, 1997).
Synthesis of Meridianin Analogues : Časar et al. (2005) described the synthesis of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate, a close relative of Methyl 3-(2-pyridyl)-2-propenoate. Their work illustrated how this compound can be efficiently synthesized and further treated with various (thio)ureas to yield high-yield derivatives, expanding the family of meridianine analogues (Časar, Bevk, Svete, & Stanovnik, 2005).
Stereoselective Synthesis : Research by Zhong et al. (1999) focused on the efficient stereoselective synthesis of Methyl (S)-3-amino-3-(3-pyridyl)propanoate, which shares a similar structure with Methyl 3-(2-pyridyl)-2-propenoate. Their methodology provided insights into the synthesis of complex structures relevant to medicinal chemistry (Zhong et al., 1999).
Synthetic Transformations : Baš et al. (2001) conducted research on the synthesis and transformations of Methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, a compound structurally related to Methyl 3-(2-pyridyl)-2-propenoate. Their study contributed to understanding the chemical reactivity and potential applications of such compounds in organic synthesis (Baš, Rečnik, Svete, Golic-Grdadolnik, & Stanovnik, 2001).
Reactivity and Preparation Studies : Koch et al. (1990) discussed the preparation, structure, and reactivity of Methyl 3,3-bis(4-dimethylamino)pyridinium-1-yl)propenoate dichloride, closely related to the target compound. This research provided valuable information on the synthesis and potential reactivity of these types of compounds (Koch, Waterman, Banks, & Streitwieser, 1990).
Annulation and Synthesis of Tetrahydropyridines : Zhu, Lan, and Kwon (2003) explored the synthesis of tetrahydropyridines using ethyl 2-methyl-2,3-butadienoate, which has structural similarities to Methyl 3-(2-pyridyl)-2-propenoate. Their findings contribute to understanding the synthetic routes and reactivity of such compounds (Zhu, Lan, & Kwon, 2003).
properties
IUPAC Name |
methyl 3-pyridin-2-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-9(11)6-5-8-4-2-3-7-10-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRVUFHSLSLFOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-pyridyl)-2-propenoate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



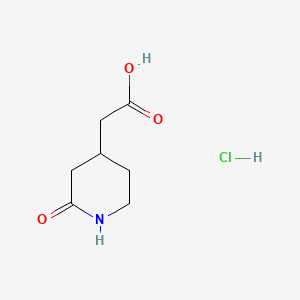
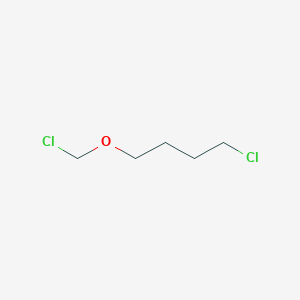
![Trisodium;2-[(2-oxido-5-sulfophenyl)diazenyl]-3,6-disulfonaphthalene-1,8-diolate](/img/structure/B8234219.png)
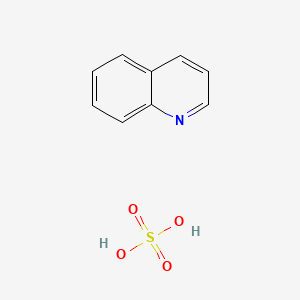
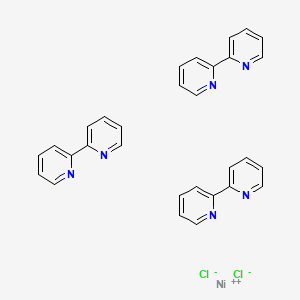


![(R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-9-phenanthrenyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234268.png)
